

# Spectroscopic Profile of 2-Undecenal: A Technical Guide

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Compound of Interest		
Compound Name:	2-Undecenal	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Undecenal**, an unsaturated aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a foundational reference for the characterization of this compound.

## **Quantitative Spectroscopic Data**

The spectroscopic data for **2-Undecenal** is summarized in the tables below, providing a quantitative reference for its structural characterization. The data presented here is primarily for the (E)-isomer (trans-**2-Undecenal**), which is the more common isomer.

Table 1: 1H NMR Spectroscopic Data for (E)-2-Undecenal



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference Solvent
~9.50	Doublet	1H	H-1 (Aldehyde)	CDCl₃
~6.84	Doublet of Triplets	1H	H-3	CDCl₃
~6.08	Doublet of Triplets	1H	H-2	CDCl₃
~2.23	Quartet	2H	H-4	CDCl₃
~1.45	Quintet	2H	H-5	CDCl₃
~1.28	Multiplet	10H	H-6 to H-10	CDCl <sub>3</sub>
~0.88	Triplet	3H	H-11	CDCl₃

Table 2: 13C NMR Spectroscopic Data for (E)-2-Undecenal

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference Solvent
~194.0	C-1 (Carbonyl)	CDCl₃
~158.0	C-3	CDCl₃
~133.0	C-2	CDCl₃
~32.8	C-4	CDCl₃
~31.8	C-9	CDCl₃
~29.4	C-8	CDCl₃
~29.2	C-7	CDCl₃
~29.1	C-6	CDCl <sub>3</sub>
~28.2	C-5	CDCl <sub>3</sub>
~22.6	C-10	CDCl <sub>3</sub>
~14.1	C-11	CDCl₃



Table 3: Infrared (IR) Absorption Data for 2-Undecenal

Wavenumber (cm⁻¹)	Intensity	Assignment
~2925, 2855	Strong	C-H stretching (alkane)
~2720	Medium	C-H stretching (aldehyde)
~1690	Strong	C=O stretching (conjugated aldehyde)[1]
~1640	Medium	C=C stretching (alkene)
~970	Strong	C-H bend (trans-alkene)

Table 4: Mass Spectrometry (MS) Data for 2-Undecenal

m/z	Relative Intensity	Assignment
168	Moderate	[M] <sup>+</sup> (Molecular Ion)[2][3][4]
139	Low	[M-CHO]+
97	Moderate	[C7H13] <sup>+</sup>
83	High	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
70	High	[C5H10] <sup>+</sup>
55	High	[C4H7]+
41	Very High	[C₃H₅]+ (Base Peak)[2]

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific instrumentation and sample requirements.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

## Foundational & Exploratory





- Sample Preparation: A solution of **2-Undecenal** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹3C NMR.[5] For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans. For ¹3C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹3C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is processed by applying a
  Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical
  shifts are referenced to the residual solvent peak or TMS.

### 2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Undecenal**, a "neat" spectrum is typically obtained.[6][7] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.[6][7] These plates are transparent to infrared radiation.[8]
- Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR spectrometer.[6] A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum by the instrument's software. The spectrum is typically scanned over the range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The resulting spectrum displays the percentage of transmittance versus wavenumber (cm<sup>-1</sup>). The absorption bands are then identified and their frequencies are recorded.

#### 2.3 Mass Spectrometry (MS)

 Sample Introduction: For a volatile compound like 2-Undecenal, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

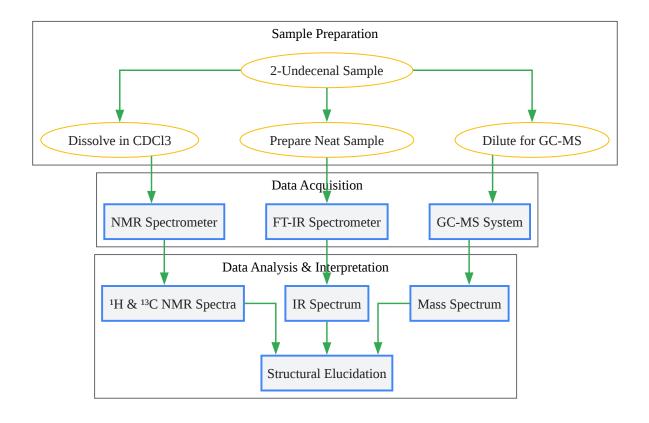


- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9]
- Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which helps to confirm the structure of the compound.

# **Visualization of Spectroscopic Analysis**

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of **2-Undecenal**.

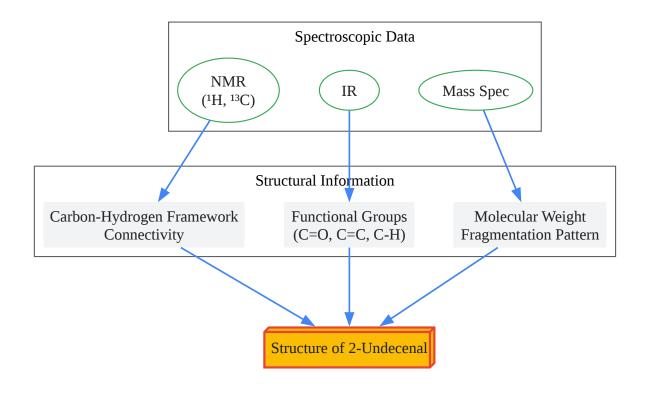




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Caption: General workflow for the spectroscopic analysis of 2-Undecenal.





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Caption: Logical relationship of spectroscopic data for structural elucidation.

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